2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one
CAS No.: 102468-65-5
Cat. No.: VC8685796
Molecular Formula: C22H16O4
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 102468-65-5 |
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Molecular Formula | C22H16O4 |
Molecular Weight | 344.4 g/mol |
IUPAC Name | 3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C22H16O4/c23-20-18-8-4-5-9-19(18)26-22(21(20)24)16-10-12-17(13-11-16)25-14-15-6-2-1-3-7-15/h1-13,24H,14H2 |
Standard InChI Key | HYCPSIKUWOEHAR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=O)C4=CC=CC=C4O3)O |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=O)C4=CC=CC=C4O3)O |
Introduction
Chemical Identity and Structural Characteristics
2-[4-(Benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one (C<sub>22</sub>H<sub>16</sub>O<sub>4</sub>) belongs to the flavonoid-like chromenone family. Its structure comprises:
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A 4H-chromen-4-one core with a ketone group at position 4.
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A 3-hydroxy substituent on the chromenone ring, enabling hydrogen bonding and metal chelation.
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A para-benzyloxy-substituted phenyl group at position 2, introducing steric bulk and lipophilicity.
The benzyloxy group (-OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>) at the phenyl ring’s para position distinguishes it from analogs like 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one . This substitution may enhance membrane permeability and target binding compared to smaller groups (e.g., methylsulfonyl) .
Synthetic Methodologies
While no direct synthesis of 2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one is reported, analogous routes for 2-phenyl-4H-chromen-4-ones provide a plausible framework :
Key Synthetic Steps (Adapted from )
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Chalcone Formation: Aldol condensation between 4-benzyloxybenzaldehyde and 2-hydroxyacetophenone under basic conditions yields the chalcone intermediate.
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Cyclization to Chromenone: Bromine-mediated cyclization of the chalcone forms the 4H-chromen-4-one scaffold.
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Functionalization:
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Hydroxylation: Oxidation or hydrolysis introduces the 3-hydroxy group.
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Benzyloxy Incorporation: Alkylation with benzyl halide under basic conditions.
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Table 1: Representative Synthetic Conditions for Analogous Chromenones
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Chalcone synthesis | NaOH/EtOH, RT, 2 h | 70 |
Cyclization | Br<sub>2</sub>/CH<sub>3</sub>COOH, RT, 2 h | 52 |
Oxidation (if needed) | Oxone/THF-H<sub>2</sub>O, 12 h | 78 |
O-Alkylation | R-X/NaOH, THF, 12 h | 31–40 |
Molecular Modeling and Docking Insights
Docking studies of analogous chromenones into COX-2 (PDB: 3LN1) reveal:
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Para-substituent Orientation: Bulky groups (e.g., benzyloxy) occupy the secondary pocket, enhancing selectivity .
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Hydrogen Bonding: The 3-hydroxy group forms H-bonds with Ser530, stabilizing the enzyme-inhibitor complex .
Challenges and Future Directions
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